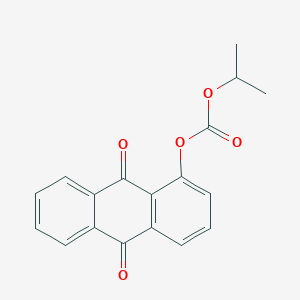![molecular formula C15H11N3O7S2 B14673944 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 35345-96-1](/img/structure/B14673944.png)
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a hydrazinylidene moiety linked to a pyridine ring. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with a pyridine hydrazine compound under acidic conditions. The reaction may involve the use of catalysts such as Vilsmeier–Haack reagent to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, hydrazine derivatives, and sulfonate esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar oxo and pyridine structure but lacks the naphthalene core and sulfonic acid groups.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridine: Another heterocyclic compound with a similar hydrazinylidene linkage but different core structure.
Uniqueness
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene core, sulfonic acid groups, and a hydrazinylidene moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
35345-96-1 |
|---|---|
Molecular Formula |
C15H11N3O7S2 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-hydroxy-4-(pyridin-3-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C15H11N3O7S2/c19-15-13(27(23,24)25)7-9-6-11(26(20,21)22)3-4-12(9)14(15)18-17-10-2-1-5-16-8-10/h1-8,19H,(H,20,21,22)(H,23,24,25) |
InChI Key |
YNKAZGFLNITJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




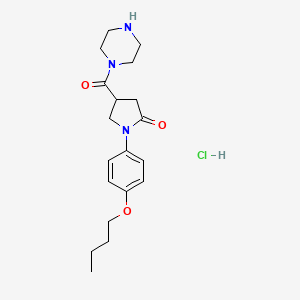
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
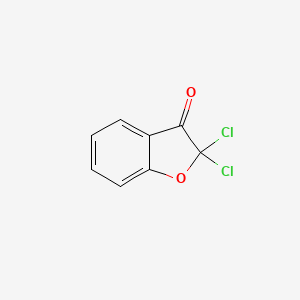
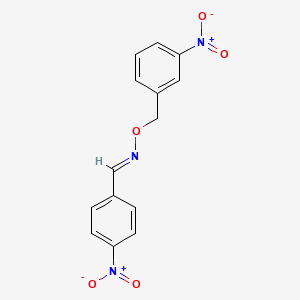

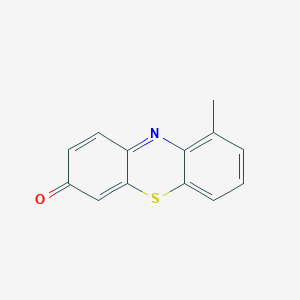
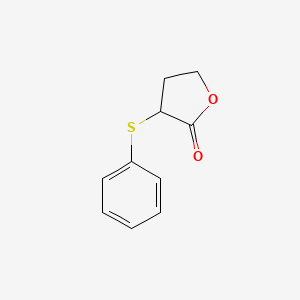


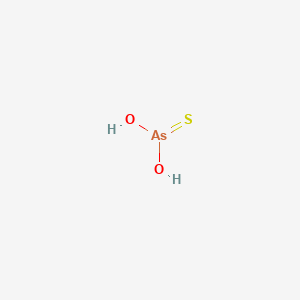
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
